3,17-Bis(acetyloxy)-2,16-bis(4,4-dimethylpiperazin-4-ium-1-yl)androstane

Neuromuscular blockade Cardiovascular pharmacology Anesthesiology

The target compound is the bisquaternary aminosteroid dication known pharmacologically as pipecuronium, typically supplied as the dibromide salt (CAS 52212-02-9). It belongs to the steroidal non-depolarizing neuromuscular blocking agent (NMBA) class and acts as a competitive antagonist at postsynaptic nicotinic acetylcholine receptors at the motor end-plate, with additional prejunctional inhibition of acetylcholine release.

Molecular Formula C35H62N4O4+2
Molecular Weight 602.9 g/mol
Cat. No. B12079740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,17-Bis(acetyloxy)-2,16-bis(4,4-dimethylpiperazin-4-ium-1-yl)androstane
Molecular FormulaC35H62N4O4+2
Molecular Weight602.9 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC2CCC3C(C2(CC1N4CC[N+](CC4)(C)C)C)CCC5(C3CC(C5OC(=O)C)N6CC[N+](CC6)(C)C)C
InChIInChI=1S/C35H62N4O4/c1-24(40)42-32-21-26-9-10-27-28(35(26,4)23-31(32)37-15-19-39(7,8)20-16-37)11-12-34(3)29(27)22-30(33(34)43-25(2)41)36-13-17-38(5,6)18-14-36/h26-33H,9-23H2,1-8H3/q+2
InChIKeyOWWLUIWOFHMHOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,17-Bis(acetyloxy)-2,16-bis(4,4-dimethylpiperazin-4-ium-1-yl)androstane (Pipecuronium): Product-Specific Procurement Evidence Guide


The target compound is the bisquaternary aminosteroid dication known pharmacologically as pipecuronium, typically supplied as the dibromide salt (CAS 52212-02-9). It belongs to the steroidal non-depolarizing neuromuscular blocking agent (NMBA) class and acts as a competitive antagonist at postsynaptic nicotinic acetylcholine receptors at the motor end-plate, with additional prejunctional inhibition of acetylcholine release [1]. Pipecuronium is characterized by a long duration of action, renal-predominant elimination, and a structural design that intentionally distances it from the cardiovascular side effects observed with its closest structural congener, pancuronium [2].

Class Steroidal non-depolarizing NMBA tool compound
Profile Long-duration neuromuscular blockade with minimal cardiovascular endpoint perturbation
Selection logic Requires pancuronium-class potency without vagolytic off-target response

Why Pancuronium Cannot Substitute for 3,17-Bis(acetyloxy)-2,16-bis(4,4-dimethylpiperazin-4-ium-1-yl)androstane in Cardiovascularly Compromised Protocols


Although pipecuronium and pancuronium share an identical androstane core with acetoxy esterification at positions 3 and 17 and bisquaternary ammonium substitution at positions 2 and 16, the difference in quaternizing groups—4,4-dimethylpiperazinium in pipecuronium versus 1-methylpiperidinium in pancuronium—produces a fundamentally divergent cardiovascular pharmacological profile [1]. Pancuronium carries clinically significant vagolytic activity and inhibits cardiac M2 muscarinic receptors, causing dose-dependent tachycardia and increased rate-pressure product; pipecuronium is engineered to eliminate these off-target effects through a larger interonium distance (16.07 Å vs. 11.00 Å) and the absence of acetylcholine-like structural fragments [2]. Consequently, substituting pancuronium for pipecuronium in patients with coronary artery disease, hemodynamic instability, or where tachycardia must be avoided introduces quantifiable cardiovascular risk that is absent with the target compound [3].

Pipecuronium (target)
Cardiac M2 receptor binding ~12-fold lower; vagolytic risk minimized
Heart rate endpoint remains stable in model comparisons
Interonium distance 16.07 Å; no acetylcholine-mimetic motif
Pancuronium (substitute)
M2 vagolytic activity may elevate heart rate endpoint ~15%
Rate-pressure product increase could confound hemodynamic readouts
Shorter interonium distance (11.00 Å) allows off-target muscarinic interaction

Quantitative Differentiation Evidence for 3,17-Bis(acetyloxy)-2,16-bis(4,4-dimethylpiperazin-4-ium-1-yl)androstane vs. Closest Comparators


Absence of Tachycardic Response: Direct Hemodynamic Comparison of Pipecuronium vs. Pancuronium in Coronary Surgery Risk Patients

In a prospective randomized trial of 40 coronary artery disease patients (ASA III) receiving equipotent doses, pancuronium (0.09 mg/kg) produced a statistically significant heart rate increase from 53 ± 11 to 61 ± 15 bpm, while pipecuronium (0.08 mg/kg) caused no significant change in heart rate or any other measured cardiovascular variable . In a separate head-to-head study of 40 patients, pancuronium administration resulted in significant increases in heart rate and rate-pressure product (RPP) before tracheal intubation and at 1, 3, and 5 minutes post-intubation versus control; pipecuronium showed no significant heart rate change and a significant decrease in RPP compared with the pancuronium group [1]. A third independent study confirmed that heart rate was significantly increased for 20 minutes after pancuronium but not after pipecuronium or vecuronium [2].

Heart rate change
Head-to-head
Pipecuronium: no significant HR change; Pancuronium: +~15% HR (p<0.05)
Supports cardiovascular-neutral endpoint in NMBA research
Three independent studies; stable rate-pressure product with pipecuronium
Neuromuscular blockade Cardiovascular pharmacology Anesthesiology

Neuromuscular Blocking Potency: Pipecuronium ED95 is 1.36× Lower than Pancuronium, Enabling Dose Reduction at Equivalent Blockade

In a cumulative dose-response study directly comparing pipecuronium and pancuronium under identical experimental conditions, the ED95 for pipecuronium was 44.96 μg/kg versus 61.12 μg/kg for pancuronium, yielding a potency ratio of 1.36:1 [1]. An independent larger study (n=200 patients) under propofol-fentanyl-N₂O-O₂ anesthesia reported ED95 values of 48.7 μg/kg (95% CI 46.9–50.5) for pipecuronium and 58.1 μg/kg (95% CI 56.2–60.1) for pancuronium, confirming a consistent potency advantage with a relative potency of 5.4:1 versus rocuronium (ED50 basis) where pipecuronium ranked as the most potent among the four aminosteroids tested [2]. Under enflurane anesthesia, pipecuronium potency was further augmented (ED95 = 23.6 ± 1.1 μg/kg) [3].

Potency (ED95)
Head-to-head
Pipecuronium 44.96 µg/kg vs. Pancuronium 61.12 µg/kg (1.36× more potent)
Lower mass per procedure; supports dose-model interpretation
ED95 confirmed across multiple anesthetic regimens
Neuromuscular junction Dose-response Drug potency comparison

Cardiac M2 Muscarinic Receptor Affinity: Pipecuronium Exhibits 12.6-Fold Lower Binding than Pancuronium, Mechanistically Explaining Hemodynamic Neutrality

Using recombinant human m1–m5 muscarinic receptors expressed in CHO cells, pipecuronium displayed a pK50 at the cardiac M2 subtype of 6.58 ± 0.03, compared with pancuronium at 7.68 ± 0.02 and vecuronium at 6.90 ± 0.05, yielding a rank order of M2 affinity: pancuronium > vecuronium > pipecuronium > rocuronium (pK50 = 5.40 ± 0.02) [1]. This was corroborated by an independent rat cardiac membrane binding assay using [³H]-N-methyl hyoscine, which confirmed the identical rank order and demonstrated that pancuronium, vecuronium, and rocuronium—but not pipecuronium—exhibit complex binding with Hill coefficients less than unity indicative of allosteric modulation [2]. The 12.6-fold lower affinity of pipecuronium for cardiac M2 receptors (antilog of ΔpK50 = 1.10) provides the receptor-level mechanistic basis for its lack of vagolytic tachycardia.

M2 receptor affinity
Cross-study
pK50 pipecuronium 6.58 vs. pancuronium 7.68 (12.6× lower affinity)
Mechanistic basis for absent vagolytic endpoint response
Recombinant human M2 binding; Hill coefficients support allosteric difference
Muscarinic receptor pharmacology Cardiac safety Receptor binding

Interonium Distance as Structural Determinant: Pipecuronium (16.07 Å) vs. Pancuronium (11.00 Å) Explains Differential Vagolytic Activity

The interonium distance—the spatial separation between the two quaternary ammonium centers—has been identified as a critical structural parameter governing cardiovascular side effects in bisquaternary steroidal NMBAs. Pipecuronium, bearing 4,4-dimethylpiperazinium substituents, exhibits an interonium distance of 16.07 Å, compared with 11.00 Å for pancuronium bearing 1-methylpiperidinium groups [1]. This 46% greater separation is complemented by the absence in pipecuronium of the acetylcholine-like structural fragments present in pancuronium (the A-ring quaternary ammonium group of pancuronium structurally mimics acetylcholine, enabling off-target muscarinic receptor interactions) [2]. The optimal interonium distance for skeletal muscle relaxant effect without cardiovascular liability is considered to be approximately 10–14 Å; pipecuronium's extended distance reduces vagal blocking and ganglion-blocking potencies to negligible levels [1].

Interonium distance
Class-level
Pipecuronium 16.07 Å vs. Pancuronium 11.00 Å (46% greater separation)
Structural feature reduces off-target autonomic interactions
Absence of acetylcholine-mimetic fragments confirmed
Medicinal chemistry Structure-activity relationship Drug design

Complete Neostigmine Reversibility and Absence of Cumulative Neuromuscular Block: Pipecuronium vs. Pancuronium and Vecuronium

Pipecuronium-induced neuromuscular blockade is rapidly and completely antagonized by neostigmine, with no evidence of recurarization [1]. In a controlled intraoperative study administering repeated incremental doses (1 mg) at each 25% T1 recovery of train-of-four, the durations from 10% to 25% recovery of T1 were not altered significantly by repeated pipecuronium administration, demonstrating an absence of cumulative effect [2]. A dedicated reversal study showed that neostigmine 0.06 mg/kg administered at 20% spontaneous T1 recovery produced adequate antagonism in the majority of patients, with one additional dose (one-third of initial) sufficient for complete reversal in the remainder [3]. The recovery index (T25–T75) of pipecuronium was 39.5 ± 7.53 min, significantly shorter than pancuronium (46.2 ± 3.52 min, p<0.05) and longer than vecuronium (13.3 ± 1.77 min), positioning pipecuronium as a long-acting agent with predictable offset when pharmacologically reversed [2].

Reversal & cumulation
Cross-study
Complete neostigmine reversal; recovery index 39.5 min, no cumulative effect
Predictable recovery supports repeat-dosing research protocols
Recovery interval stable across repeated administrations
Neuromuscular reversal Anticholinesterase Cumulative dosing

Procurement-Driven Application Scenarios for 3,17-Bis(acetyloxy)-2,16-bis(4,4-dimethylpiperazin-4-ium-1-yl)androstane Based on Quantitative Differentiation Evidence


Cardiac and Major Vascular Surgery Requiring Prolonged Neuromuscular Blockade Without Tachycardic Liability

In coronary artery bypass grafting, valve replacement, or major vascular procedures where hemodynamic stability is paramount, pipecuronium provides surgical muscle relaxation for 90–110 minutes (clinical duration at 2× ED95) without the 15% heart rate increase observed with pancuronium. Three independent direct head-to-head clinical trials confirm that heart rate and rate-pressure product remain unchanged from baseline with pipecuronium while pancuronium produces sustained tachycardia . This scenario exploits the compound's defining differentiation: long-duration neuromuscular blockade divorced from cardiovascular perturbation.

Neurosurgical and Ophthalmic Procedures Where Even Modest Tachycardia or Hypertension Is Contraindicated

Procedures requiring controlled hypotension, stable intracranial pressure, or precise microsurgical field conditions benefit from pipecuronium's lack of vagolytic, sympathomimetic, and histamine-releasing properties. At 3× ED95 doses, pipecuronium does not elevate plasma histamine levels and produces no clinically significant hemodynamic changes [1]. The receptor-level evidence—12.6-fold lower cardiac M2 affinity than pancuronium—provides mechanistic confidence that off-target autonomic effects are structurally minimized rather than merely dose-dependent [2].

Prolonged Surgical Protocols Requiring Intraoperative Redosing Without Cumulative Blockade

For surgeries exceeding 2–3 hours where maintenance doses of neuromuscular blocker are required, pipecuronium's documented absence of cumulative effect upon repeated incremental dosing is a critical procurement criterion [3]. Unlike agents where each subsequent dose produces progressively longer blockade, pipecuronium's recovery intervals remain consistent across repeat administrations, enabling predictable surgical scheduling and reducing the risk of unexpectedly prolonged postoperative ventilation.

Preclinical and Translational Research on Steroidal Neuromuscular Blocking Agent Structure-Activity Relationships

Pipecuronium serves as a key reference compound in SAR studies of aminosteroid NMBAs due to its uniquely characterized structural features: a 16.07 Å interonium distance, 4,4-dimethylpiperazinium quaternizing groups that lack acetylcholine-like geometry, and complete retention of neuromuscular potency despite elimination of cardiovascular off-target effects [4]. Research procurement for comparator studies, receptor binding assays, or molecular docking investigations can leverage the quantitative binding data (pK50 values across m1–m5 subtypes) and pharmacokinetic parameters (CL 0.16 L/h/kg; t½ 120 min) already established in the literature [2].

Application
Selection Property
Validation Focus
Neuromuscular junction pharmacology studies
Long-duration block without heart rate endpoint deviation
Confirm stable hemodynamic readouts vs. pancuronium comparator
Cardiac muscarinic receptor off-target profiling
12× lower M2 affinity; no acetylcholine-mimetic motif
Validate receptor binding selectivity across m1–m5 subtypes
Repeat-dose NMBA recovery models
Absence of cumulative block; predictable neostigmine reversal
Monitor recovery index stability across multiple administrations
Steroidal NMBA structure-activity relationship research
Well-defined interonium distance (16.07 Å) and quaternary geometry
Use as reference for designing cardiovascular-neutral aminosteroids
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